黄嘌呤醇

描述

Xanthinol is a drug prepared from theophylline used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate . It is a very potent water-soluble derivative of niacin that can be found in diet supplements .

Synthesis Analysis

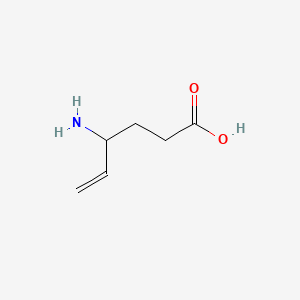

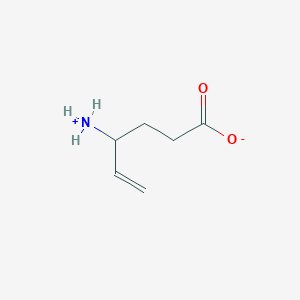

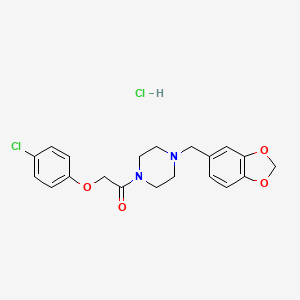

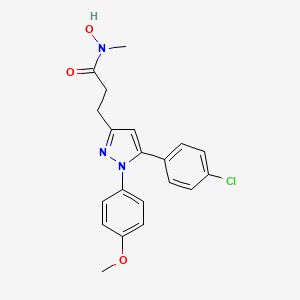

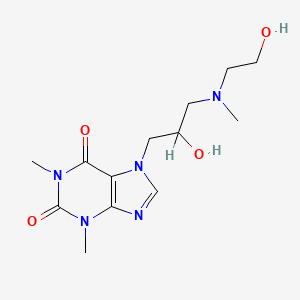

Xanthinol can be synthesized from 2-Methylaminoethanol and 1H-Purine-2,6-dione, 7-(3-chloro-2-hydroxypropyl)-3,7-dihydro-1,3-dimethyl-, (+)- . Some of the widely used synthetic strategies include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .Molecular Structure Analysis

The molecular formula of Xanthinol is C13H21N5O4 . Its average mass is 311.337 Da and its mono-isotopic mass is 311.159363 Da .Physical And Chemical Properties Analysis

Xanthinol is a very potent water-soluble derivative of niacin . Its chemical formula is C13H21N5O4, and it has an average weight of 311.342 and a mono-isotopic weight of 311.159354176 .科学研究应用

电化学分析

黄嘌呤醇烟酸酯(Xan)的电化学性质已使用修饰有含多壁碳纳米管和离子液体的凝胶的玻碳电极通过循环伏安法进行了研究。此方法显示出对Xan的电化学氧化的增强促进作用,并提供了一种超灵敏的方法来测定Xan水平,显示出在药物制剂中精确定量的潜力(Bao 等人,2009)。

生物医学研究

周围血管疾病:在无法手术的周围血管疾病病例中探讨了黄嘌呤醇烟酸酯的治疗作用。观察到明显的临床反应,包括肢体温度、周围脉搏、皮肤颜色和毛细血管充盈改善,以及休息和间歇性跛行疼痛缓解(Sidartha 等人,2014)。另一项研究重点介绍了它在患者创伤后动脉修复中与肝素和右旋糖酐-40 联合使用,显示出大量患者在输注治疗后肢体可再利用(Sidartha 等人,2014)。

黄嘌呤醇的分析技术:开发并验证了一种液相色谱-串联质谱法用于测定人血浆中的黄嘌呤醇。该方法已被证明灵敏且快速,表明其在黄嘌呤醇烟酸酯片剂的生物等效性研究中具有潜在应用(Liu 等人,2008)。此外,毛细管等速电泳已用于测定药物制剂中的黄嘌呤醇,表明其在药物分析中的实用性(Pospísilová 等人,2000)。

生化见解

黄嘌呤氧化还原酶研究:对黄嘌呤氧化还原酶(XOR)的研究,该酶催化次黄嘌呤转化为黄嘌呤和尿酸,揭示了与其功能障碍相关的疾病,称为黄嘌呤尿症。本研究重点关注XOR的突变和化学修饰,深入了解酶的反应机制和XOR抑制剂的潜在副作用(Ichida 等人,2012)。

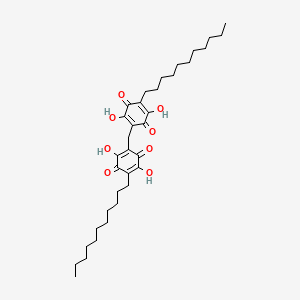

微藻中的叶黄素:对来自微藻的叶黄素的全面综述讨论了它们的化学多样性、生物合成途径和先进的提取技术。它还重点介绍了虾青素和岩藻黄质的包封技术的最新进展,展示了这些化合物的商业和治疗潜力(Smaoui 等人,2021)。

营养保健品和药理学应用

体重管理:研究了含有虾青素和石榴籽油的化合物Xanthigen™对肥胖绝经前妇女的体重、体脂、肝脂质和血液生化的影响。本研究提供了其在体重管理和治疗非酒精性脂肪肝病中的潜力的证据(Abidov 等人,2010)。

黄腐酚的药理学概况:黄腐酚是一种来自啤酒花的异戊二烯化类黄酮,因其药理活性而备受关注。该综述总结了它的生物学效应、药代动力学和安全性,表明它作为食品添加剂的潜力,因为它具有许多健康益处(Liu 等人,2015)。

属性

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFGXPJYDCSWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048255 | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain. | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Xanthinol | |

CAS RN |

2530-97-4 | |

| Record name | Xanthinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

179-180 ºC | |

| Record name | Xanthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

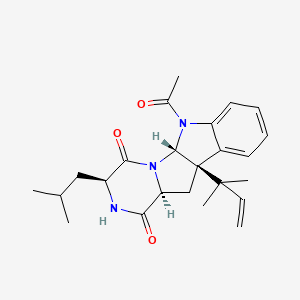

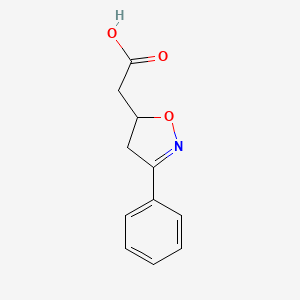

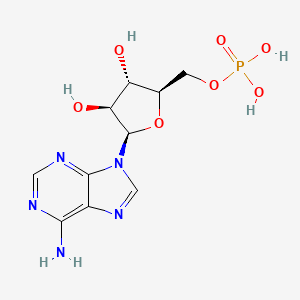

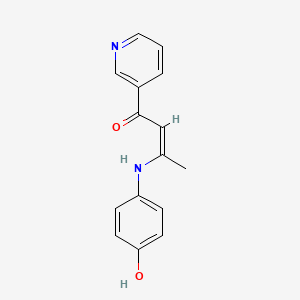

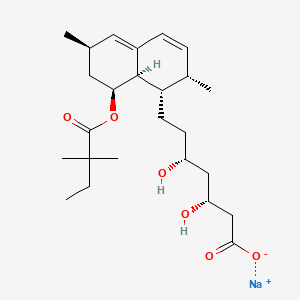

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。